4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate
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Overview
Description
4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. It is characterized by the presence of a chloro group at the 4th position, a methylpiperazinyl group at the 6th position, and an amine group at the 2nd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate typically involves the reaction of 4-chloro-2,6-diaminopyrimidine with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride hydrate form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of solvents like ethanol or methanol and heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) are commonly used.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving cell signaling pathways and enzyme inhibition.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular processes and signaling pathways, which may have therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethyl-2-(4-methyl-1-piperazinyl)pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine hydrochloride hydrate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5.ClH.H2O/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8;;/h6H,2-5H2,1H3,(H2,11,12,13);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPUPLPJVSRWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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